molecular formula C20H22N4O B7697383 N-cyclohexyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine

N-cyclohexyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine

Cat. No.: B7697383
M. Wt: 334.4 g/mol
InChI Key: LSXBTNGWAHSCKP-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyridine ring, an oxadiazole ring, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-aminopyridine and a suitable oxadiazole precursor in the presence of a cyclohexylating agent can yield the desired compound. The reaction conditions often involve the use of solvents like toluene and catalysts such as palladium complexes to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-cyclohexyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain pathways by interacting with key proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine
  • N-cyclohexyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine

Uniqueness

N-cyclohexyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with an oxadiazole moiety and a cyclohexyl group sets it apart from other similar compounds, making it a valuable subject for research and application .

Properties

IUPAC Name

N-cyclohexyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-14-9-11-15(12-10-14)18-23-20(25-24-18)17-8-5-13-21-19(17)22-16-6-3-2-4-7-16/h5,8-13,16H,2-4,6-7H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXBTNGWAHSCKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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